molecular formula C25H41NO B12667671 N-(4-Methylphenyl)-9-octadecenamide CAS No. 94277-00-6

N-(4-Methylphenyl)-9-octadecenamide

Cat. No.: B12667671
CAS No.: 94277-00-6
M. Wt: 371.6 g/mol
InChI Key: JSQIOYSODBIFTK-ZHACJKMWSA-N
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Description

N-(4-Methylphenyl)-9-octadecenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain and an aromatic ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-9-octadecenamide typically involves the reaction of 4-methylbenzenamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-(4-Methylphenyl)-9-octadecenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-9-octadecenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-9-octadecanamide: Similar structure but with a saturated aliphatic chain.

    N-(4-Methylphenyl)-9-octadecenylamine: Similar structure but with an amine group instead of an amide.

    N-(4-Methylphenyl)-9-octadecenyl alcohol: Similar structure but with an alcohol group.

Uniqueness

N-(4-Methylphenyl)-9-octadecenamide is unique due to its specific combination of an aromatic ring with a methyl group and a long unsaturated aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

94277-00-6

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

(E)-N-(4-methylphenyl)octadec-9-enamide

InChI

InChI=1S/C25H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10+

InChI Key

JSQIOYSODBIFTK-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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